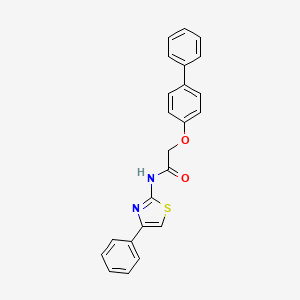![molecular formula C19H14Cl2O4 B5193799 3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5193799.png)
3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is a member of the phenylacetic acid derivative family of NSAIDs, which also includes ibuprofen, naproxen, and ketoprofen. In recent years, Diclofenac has gained attention for its potential therapeutic applications beyond its traditional use as an analgesic and anti-inflammatory agent.
作用机制
3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are inflammatory mediators that play a key role in the development of pain and inflammation. By inhibiting the activity of COX enzymes, 3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one reduces the production of prostaglandins and thereby reduces pain and inflammation.
Biochemical and Physiological Effects:
3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one has several biochemical and physiological effects, including analgesic, anti-inflammatory, and antipyretic effects. 3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one also has the potential to cause adverse effects, such as gastrointestinal bleeding, renal impairment, and cardiovascular events. The risk of adverse effects can be reduced by using the lowest effective dose of 3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one and by monitoring patients for signs of toxicity.
实验室实验的优点和局限性
3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one has several advantages for use in laboratory experiments, including its well-established pharmacological profile, its availability in various formulations, and its low cost. However, 3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one also has several limitations, including its potential to cause non-specific effects, its limited solubility in water, and its potential to interfere with other experimental assays.
未来方向
There are several future directions for research on 3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one, including the development of new formulations with improved solubility and bioavailability, the identification of new therapeutic targets for 3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one, and the optimization of dosing regimens to minimize adverse effects. Additionally, future research may focus on the potential of 3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one as a treatment for other diseases beyond its traditional use as an analgesic and anti-inflammatory agent.
合成方法
The synthesis of 3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one involves several steps, including the condensation of 2-(4-chlorophenyl) acetic acid with ethyl chloroformate to form an intermediate, which is then reacted with 3-chloro-4,8-dimethylcoumarin in the presence of sodium hydride to produce 3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one. The yield of 3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one can be improved by optimizing the reaction conditions and using more efficient catalysts.
科学研究应用
3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, 3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and colon cancer cells. In neurodegenerative disease research, 3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one has been found to have neuroprotective effects and may have potential as a treatment for Alzheimer's disease. In cardiovascular disease research, 3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one has been shown to reduce the risk of heart attack and stroke in patients with rheumatoid arthritis.
属性
IUPAC Name |
3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O4/c1-10-14-7-8-16(11(2)18(14)25-19(23)17(10)21)24-9-15(22)12-3-5-13(20)6-4-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFDJJCVGREDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetamide](/img/structure/B5193717.png)
![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B5193740.png)
![2-[4-(methoxycarbonyl)phenoxy]-2-oxoethyl 1-benzofuran-2-carboxylate](/img/structure/B5193752.png)
![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B5193755.png)
![3-[(4-chlorophenyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}propanamide](/img/structure/B5193763.png)
![methyl 4-(5-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5193770.png)
![N-[2-(2-furyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5193786.png)

![4-({3-[(2-chlorobenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5193809.png)
![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5193814.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5193821.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B5193825.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5193828.png)
![7-(3-fluorophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5193833.png)